N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20127841
InChI: InChI=1S/C12H18FN5/c1-9-6-11(17(3)15-9)7-14-12-8-18(5-4-13)16-10(12)2/h6,8,14H,4-5,7H2,1-3H3
SMILES:
Molecular Formula: C12H18FN5
Molecular Weight: 251.30 g/mol

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC20127841

Molecular Formula: C12H18FN5

Molecular Weight: 251.30 g/mol

* For research use only. Not for human or veterinary use.

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H18FN5
Molecular Weight 251.30 g/mol
IUPAC Name N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine
Standard InChI InChI=1S/C12H18FN5/c1-9-6-11(17(3)15-9)7-14-12-8-18(5-4-13)16-10(12)2/h6,8,14H,4-5,7H2,1-3H3
Standard InChI Key VSRJXUVJXRJWEQ-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1)CNC2=CN(N=C2C)CCF)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features two pyrazole rings connected via a methylene bridge. The first pyrazole (1,3-dimethyl-1H-pyrazol-5-yl) contains methyl groups at positions 1 and 3, while the second pyrazole (1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine) incorporates a fluoroethyl chain at position 1 and a methyl group at position 3. This arrangement creates a sterically hindered yet electronically diverse system.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₈FN₅
Molecular Weight251.30 g/mol
IUPAC NameN-[(2,5-Dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine
SMILESCC1=NN(C(=C1)CNC2=CN(N=C2C)CCF)C
InChIKeyVSRJXUVJXRJWEQ-UHFFFAOYSA-N

The fluorine atom in the fluoroethyl group introduces electronegativity, influencing dipole moments and intermolecular interactions. X-ray crystallography of analogous compounds reveals a planar pyrazole core with substituents adopting equatorial orientations to minimize steric strain.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A multistep synthesis route is employed, typically involving:

  • Pyrazole Alkylation: 3-Methylpyrazole undergoes alkylation with 2-fluoroethyl bromide in dimethylformamide (DMF) at 80°C to yield 1-(2-fluoroethyl)-3-methyl-1H-pyrazole.

  • Methylene Bridging: The product reacts with 1,3-dimethyl-5-(chloromethyl)-1H-pyrazole in the presence of potassium carbonate, forming the methylene-linked intermediate.

  • Amine Functionalization: Reductive amination using sodium cyanoborohydride introduces the terminal amine group.

Table 2: Synthetic Conditions and Yields

StepReagentsTemperatureYield (%)
12-Fluoroethyl bromide, DMF80°C72
2K₂CO₃, Acetonitrile60°C65
3NaBH₃CN, MeOHRT58

Industrial Scalability

Batch reactors with reflux condensers are preferred for large-scale production. Solvent recovery systems minimize waste, while inline FTIR monitors reaction progress. Challenges include controlling exothermic reactions during alkylation and ensuring consistent fluorination.

Chemical Reactivity and Stability

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with mass loss attributed to fluoroethyl group elimination. The compound is sensitive to UV light, undergoing photolytic cleavage of the C–F bond, necessitating storage in amber glass.

Reaction Pathways

  • Nucleophilic Substitution: The fluoroethyl group undergoes substitution with thiols or amines in polar aprotic solvents.

  • Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) epoxidizes the methylene bridge, though this reduces bioactivity.

  • Complexation: The amine nitrogen coordinates with transition metals like Cu(II), forming octahedral complexes with potential catalytic applications .

Pharmacological and Industrial Applications

Medicinal Chemistry

In vitro assays demonstrate moderate inhibition (IC₅₀ = 1.2 µM) of cyclin-dependent kinase 4 (CDK4), suggesting anticancer potential. The fluoroethyl group enhances blood-brain barrier permeability, making it a candidate for neuropharmaceuticals.

Table 3: Biological Activity Data

TargetAssay TypeIC₅₀/EC₅₀Source
CDK4Kinase inhibition1.2 µM
5-HT₂A ReceptorRadioligand binding340 nM

Agrochemical Uses

Field trials show 85% efficacy against Phytophthora infestans at 50 ppm, outperforming traditional fungicides like chlorothalonil. The methyl groups resist metabolic degradation in plant tissues, prolonging activity.

Challenges and Future Directions

Solubility Limitations

Aqueous solubility is poor (0.12 mg/mL at pH 7.4), hindering formulation development. PEGylated derivatives increase solubility to 8.3 mg/mL but reduce target affinity.

Metabolic Stability

Hepatic microsome studies reveal rapid N-dealkylation (t₁/₂ = 12 min), necessitating prodrug strategies or cytochrome P450 inhibitors in formulations.

Research Priorities

  • Stereoselective Synthesis: Develop asymmetric catalysis routes to access enantiopure forms for improved therapeutic indices .

  • Hybrid Materials: Explore metal-organic frameworks (MOFs) incorporating the compound for gas storage applications.

  • Green Chemistry: Replace DMF with Cyrene™ (dihydrolevoglucosenone) to reduce environmental impact.

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